N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide
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Overview
Description
N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide is a compound characterized by the presence of an isoindoline-1,3-dione moiety and a phenoxybenzamide group.
Preparation Methods
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach involves the reaction of phenylethylamine with phthalic anhydride under heating and solventless conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide involves its interaction with molecular targets and pathways within biological systems. The compound’s isoindoline-1,3-dione moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as apoptosis in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide can be compared with other similar compounds, such as:
Thalidomide: Known for its immunomodulatory and antiangiogenic properties.
Lenalidomide: Exhibits antitumor effects and is used in the treatment of multiple myeloma.
Pomalidomide: Similar to lenalidomide, with additional properties that enhance its therapeutic potential. The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and biological activities, which may differ from those of the aforementioned compounds.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-19(22-14-8-11-17-18(12-14)21(26)23-20(17)25)13-6-9-16(10-7-13)27-15-4-2-1-3-5-15/h1-12H,(H,22,24)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWCKUMLSLDOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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